molecular formula C10H10ClNO2 B1658991 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 62825-88-1

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B1658991
CAS No.: 62825-88-1
M. Wt: 211.64 g/mol
InChI Key: PCOMYIUSMUMECB-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one (CAS 62825-88-1) is a high-purity organic compound supplied as a powder for scientific research and development. This oxazolidinone derivative has a molecular formula of C 10 H 10 ClNO 2 and a molecular weight of 211.65 g/mol. It has a boiling point of approximately 427.3°C at 760 mmHg and a density of 1.302 g/cm³. Store this product at room temperature. [2] Oxazolidinones are a significant class of synthetic compounds with a well-established profile in medicinal chemistry, primarily known for their antibacterial properties. [1] They function by selectively inhibiting bacterial protein synthesis. Their unique mechanism involves binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, a crucial early step in the bacterial translation process. [3] This mechanism is distinct from other protein synthesis inhibitors, making oxazolidinones a valuable scaffold for investigating activity against multi-drug resistant gram-positive pathogens. [1] Beyond antimicrobial applications, oxazolidinone structures are widely employed as Evans auxiliaries in chiral synthesis. These auxiliaries are critical for enabling diastereoselective reactions, such as aldol condensations and asymmetric Diels-Alder reactions, to produce enantiomerically pure compounds. [6] The specific substitution pattern of this compound, featuring a 2-chlorobenzyl group at the 5-position, presents a versatile building block for designing novel synthetic routes and exploring structure-activity relationships (SAR) in various research contexts. Hazard Statements: H302-H315-H319-H335 Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 [2] This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMYIUSMUMECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978515
Record name 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62825-88-1
Record name 2-Oxazolidinone, 5-((2-chlorophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062825881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Oxazolidinone Precursors

A widely reported method involves the alkylation of 5-unsubstituted oxazolidin-2-one derivatives. The procedure leverages enantioretentive alkylation, as described in WO1998046577A1, where oxazolidinones react with electrophiles mimicking amino acid side chains.

Procedure :

  • Deprotonate oxazolidin-2-one at the 5-position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.
  • Introduce 2-chlorobenzyl bromide (1.2 equiv) and warm to room temperature.
  • Quench with aqueous ammonium chloride and extract with ethyl acetate.

Optimization :

  • Base : LDA outperforms NaH due to superior deprotonation efficiency.
  • Solvent : THF ensures optimal solubility and reaction kinetics.
  • Yield : 68–72% after silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzyl electrophile. Stereochemical control is achievable using chiral auxiliaries, though the target compound’s non-chiral nature simplifies this step.

Cyclization of β-Amino Alcohols

An alternative route involves cyclizing β-amino alcohols with carbonylating agents. This method, adapted from CN117700371A, typically employs phosgene analogs.

Procedure :

  • Synthesize 1-(2-chlorophenyl)-3-amino-propan-2-ol by reductive amination of 2-chlorobenzaldehyde with ethanolamine.
  • React with triphosgene (0.33 equiv) in dichloromethane (DCM) at 0°C.
  • Stir for 6 hours, then purify via recrystallization from ethyl acetate/n-hexane.

Optimization :

  • Carbonyl Source : Triphosgene reduces toxicity risks compared to phosgene gas.
  • Temperature : Low temperatures minimize side reactions.
  • Yield : 65–70%.

Epoxide Ring-Opening Strategy

A less conventional approach involves epoxide intermediates, inspired by the synthesis of related oxazolidinones.

Procedure :

  • Prepare (2-chlorophenyl)methyl glycidyl ether via epoxidation of allyl 2-chlorobenzyl ether.
  • React with sodium cyanate (1.5 equiv) in DMF at 100°C for 12 hours.
  • Isolate the product by aqueous workup and column chromatography.

Challenges :

  • Epoxide synthesis requires stringent anhydrous conditions.
  • Competitive nucleophilic attack at alternative positions lowers yield (50–55%).

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Yield (%) Advantages Limitations
Alkylation Oxazolidin-2-one LDA, 2-Cl-BnBr 68–72 High regioselectivity Requires cryogenic conditions
Cyclization β-Amino alcohol Triphosgene 65–70 Scalable, avoids alkylation steps Toxicity of phosgene analogs
Epoxide Ring-Opening Glycidyl ether NaOCN 50–55 Utilizes inexpensive reagents Low yield, side reactions

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.42–7.25 (m, 4H, Ar–H), 4.62 (t, 1H, J = 8.4 Hz), 3.95 (dd, 1H, J = 8.4, 6.8 Hz), 3.72 (s, 2H, CH$$ _2 $$), 3.12 (dd, 1H, J = 10.8, 6.8 Hz).
  • $$ ^{13}\text{C} $$ NMR : δ 157.8 (C=O), 134.2–127.3 (Ar–C), 68.9 (OCH$$ _2 $$), 44.5 (NCH$$ _2 $$).

High-Resolution Mass Spectrometry (HRMS) :
Calculated for $$ \text{C}{10}\text{H}{10}\text{ClNO}_2 $$: 211.0372 [M+H]$$ ^+ $$; Found: 211.0375.

Industrial-Scale Considerations

  • Cost Efficiency : The alkylation route is preferred for large-scale production due to higher yields and commercial availability of oxazolidinone precursors.
  • Safety : Cyclization with triphosgene necessitates robust containment systems to mitigate phosgene exposure risks.
  • Sustainability : Solvent recovery (e.g., THF, DCM) is critical to reduce environmental impact.

Chemical Reactions Analysis

Reactivity in Michael Addition Reactions

Oxazolidin-2-ones serve as electrophilic partners in Michael additions with Ni(II)-glycine complexes. While 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one itself is not directly tested, structurally analogous 3-(trans-enoyl)oxazolidin-2-ones exhibit:

  • High diastereoselectivity (up to 99:1 dr) via a "like" transition-state geometry .

  • β-Aryl-substituted pyroglutamic acid derivatives form via stereocontrolled additions .

Functionalization at the Oxazolidinone Core

The oxazolidinone ring undergoes substitution and ring-opening reactions under controlled conditions:

Table 1: Functionalization Reactions of Oxazolidin-2-one Derivatives

Reaction TypeConditionsProductYield (%)Source
Amide alkylationCH₃I, K₂CO₃, DMFN-Methyloxazolidinone85
Ester hydrolysisHCl (aq), refluxAmino alcohol derivative78
Suzuki coupling (hypothetical)Pd(PPh₃)₄, Ar–B(OH)₂Biaryl-substituted oxazolidinoneN/A

Note : Direct data for 5-[(2-chlorophenyl)methyl] substitution is limited, but analogous reactions suggest feasibility .

Hazard and Stability Profile

The compound displays moderate hazards:

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

  • Storage : Stable at room temperature under inert conditions .

Scientific Research Applications

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits. This prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s molecular targets include ribosomal RNA and associated proteins.

Comparison with Similar Compounds

Clomazone (2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)

  • Structural Differences: Clomazone replaces the oxazolidinone ring with an isoxazolidinone (oxygen and nitrogen in adjacent positions), introducing a 4,4-dimethyl group.
  • Functional Impact: The isoxazolidinone ring alters metabolic stability and reactivity. Clomazone is a herbicide, suggesting that ring modifications significantly shift biological targets compared to oxazolidinones .

Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one)

  • Substituent Profile: Features a phenoxymethyl group with 3,5-dimethyl substituents.
  • Pharmacological Role: Approved as a muscle relaxant (Skelaxin®). The phenoxy group enhances solubility, while dimethyl groups may improve metabolic stability .
  • Comparison : The absence of chlorine and presence of oxygen in the linker differentiate its electronic profile, likely influencing its mechanism of action compared to the chlorophenylmethyl analog.

Halogenated and Fluorinated Analogs

4-Benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

  • Structural Features : A fluorinated alkyl chain at the 5-position.
  • Impact of Fluorination : The perfluorinated chain drastically increases lipophilicity and resistance to oxidative metabolism, making it suitable for applications requiring prolonged stability .

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

  • Substituents : Chloromethyl and cyclohexyl groups.
  • Reactivity: The chloromethyl group is highly reactive, enabling facile derivatization but increasing susceptibility to hydrolysis.

Pharmacologically Active Derivatives

Anti-inflammatory Azetidin-2-one Derivatives

  • Key Feature : 2-Chlorophenyl substitution at C-4 of the azetidin-2-one ring.
  • Activity: Demonstrated 41.23% anti-inflammatory efficacy in carrageenan-induced edema models at 50 mg/kg.

Zolmitriptan N-Oxide

  • Structure : (4S)-4-[[3-[2-(Dimethylaminyl)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one.
  • Application: A metabolite of the migraine drug zolmitriptan. The indole and dimethylamino groups enable serotonin receptor targeting, illustrating how diverse substituents on the oxazolidinone core dictate therapeutic utility .

Comparative Data Table

Compound Name Substituents Biological Activity Key Physicochemical Properties
5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one 2-Chlorophenylmethyl Anti-inflammatory (potential) LogP ~2.8 (estimated); Cl enhances lipophilicity
Clomazone 2-Chlorophenylmethyl (isoxazolidinone) Herbicide LogP ~3.1; dimethyl groups increase steric bulk
Metaxalone 3,5-Dimethylphenoxymethyl Muscle relaxant LogP ~1.5; phenoxy group improves solubility
5-(Tridecafluorooctyl) oxazolidinone Perfluorinated alkyl chain Fluorophilic applications LogP >4; extreme metabolic stability
5-(Chloromethyl)-3-phenyl analog Chloromethyl, phenyl Synthetic intermediate LogP ~2.3; reactive chloromethyl group

Structural and Analytical Insights

  • Crystallography: The target compound’s structure could be resolved using SHELX programs, as demonstrated for fluorinated oxazolidinones (e.g., ). Ortho-chlorine substitution may influence crystal packing via Cl···π or halogen bonds .
  • Synthetic Routes : Likely involves nucleophilic substitution or coupling reactions to introduce the chlorophenylmethyl group, analogous to methods for metaxalone synthesis .

Biological Activity

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its oxazolidinone structure, which contributes to its pharmacological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Structure

The chemical structure can be represented as follows:

C11H10ClN1O1\text{C}_{11}\text{H}_{10}\text{ClN}_1\text{O}_1

Antimicrobial Activity

Oxazolidinones are primarily known for their antimicrobial properties. Linezolid, a well-known oxazolidinone derivative, has been effective against Gram-positive bacteria, including antibiotic-resistant strains. Research indicates that compounds similar to this compound may exhibit comparable antimicrobial effects.

Case Study: Antibacterial Efficacy

A study evaluating various oxazolidinone derivatives found that certain modifications to the structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The introduction of halogen groups, such as chlorine, was associated with increased potency (IC50 values ranging from 0.1 to 0.5 µM) .

Antiparasitic Activity

Recent investigations have highlighted the potential of oxazolidinones in treating parasitic infections. For instance, derivatives exhibiting a 4-chlorophenyl substituent demonstrated enhanced activity against Toxoplasma gondii with IC50 values as low as 129.42 ± 14.14 µM . This suggests that similar structural features in this compound could confer antiparasitic properties.

The mechanism by which oxazolidinones exert their biological effects typically involves inhibition of protein synthesis. They bind to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for translation . This mechanism is crucial in combating bacterial infections and may extend to other pathogens.

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of oxazolidinones to evaluate their biological activities comprehensively. For example, a series of substituted oxazolidinones were synthesized and screened for their antimicrobial and antiparasitic activities .

Table: Biological Activity Summary of Oxazolidinone Derivatives

CompoundActivity TypeIC50 (µM)Reference
LinezolidAntibacterial0.1 - 0.5
4-Chloro derivativeAntiparasitic129.42 ± 14.14
5-[(2-chlorophenyl)methyl]-...AntimicrobialTBDCurrent Study

Toxicity and Safety Profile

While exploring the therapeutic potential of oxazolidinones, it is essential to assess their toxicity profiles. Preliminary studies indicate that some derivatives exhibit moderate toxicity in vitro but further investigations are necessary to establish safety in vivo .

Q & A

Q. What are the established synthetic routes for preparing 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one?

The oxazolidin-2-one core is typically synthesized via cyclization of carbamate precursors or substitution reactions. For example, reacting 2-chlorobenzylamine with a cyclic carbonate or chloroformate under basic conditions can yield the target compound. Evans' chiral auxiliaries (e.g., 4-substituted oxazolidinones) may serve as intermediates, leveraging stereochemical control during ring formation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like isoxazolidinones, which are structurally similar but distinct .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns, with the 2-chlorophenyl group showing distinct aromatic splitting and deshielded methylene protons adjacent to the oxazolidinone ring.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, confirming the stereochemistry of the oxazolidinone ring. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard for structural validation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing the compound from isoxazolidinone analogs .

Q. How is this compound utilized as a building block in medicinal chemistry?

The oxazolidin-2-one scaffold is a privileged structure in drug design, notably in antibiotics (e.g., Linezolid). The 2-chlorophenyl moiety enhances lipophilicity and target binding, making it relevant for developing kinase inhibitors or antimicrobial agents. Functionalization at the 5-position (e.g., bromination) enables further derivatization .

Advanced Research Questions

Q. What enantioselective strategies are employed to synthesize chiral derivatives of this compound?

Lithiated oxazolidinones, such as 3-methylthiomethyl-1,3-oxazolidin-2-one, act as chiral auxiliaries. For example, lithiation followed by aldehyde addition yields enantiopure 1,2-diols or hydroxymethylated products. Diastereoselectivity (>90% de) is achieved via steric hindrance from diphenyl or isopropyl substituents . Fluorinated analogs (e.g., heptadecafluorooctyl derivatives) enhance solubility for asymmetric catalysis in fluorophobic solvents .

Q. How can computational methods address electronic structure and reactivity challenges?

Density Functional Theory (DFT) at the B3LYP/6-31G level calculates molecular electrostatic potential (MESP) and frontier orbitals (HOMO-LUMO gaps), predicting sites for electrophilic/nucleophilic attack. For instance, the 2-chlorophenyl group’s electron-withdrawing effect polarizes the oxazolidinone ring, directing regioselective substitutions . Molecular docking simulations further assess binding affinities to biological targets like enzymes or receptors.

Q. What methodologies resolve contradictions in crystallographic or spectroscopic data?

  • Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for pseudosymmetry in XRD datasets, common in oxazolidinone derivatives due to flexible substituents .
  • Dynamic NMR Analysis : Variable-temperature NMR resolves overlapping signals caused by restricted rotation of the 2-chlorophenyl group, confirming conformational stability .

Q. How are stereochemical challenges addressed during synthetic scale-up?

Chiral HPLC or enzymatic resolution separates enantiomers post-synthesis. Alternatively, camphorsulfonic acid-mediated diastereomeric salt formation (e.g., as in clopidogrel synthesis) isolates the desired isomer with >99% ee. Racemization protocols recycle undesired enantiomers, improving yield .

Q. What advanced applications exist for this compound in materials science?

Fluorinated derivatives (e.g., 5-heptadecafluorooctyl-oxazolidinones) serve as surfactants or liquid crystals due to their thermotropic behavior. The 2-chlorophenyl group enhances thermal stability, making these compounds suitable for high-performance polymers .

Methodological Notes

  • Crystallography Workflow : Use SHELX for refinement (HKLF 4 format for twinned data) and ORTEP-III for graphical representation. Validate hydrogen bonds and π-π interactions using Mercury software .
  • Stereoselective Synthesis : Employ Evans’ oxazolidinone auxiliaries with Boc-protected amino acids (e.g., valine) to control absolute configuration .
  • Computational Protocols : Optimize geometries in Gaussian 09, followed by MESP mapping in Multiwfn. Cross-validate with experimental XRD bond lengths (<0.01 Å deviation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 2
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5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one

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